molecular formula C13H15N3O3S B1300762 [4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid CAS No. 333313-05-6

[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid

Cat. No. B1300762
CAS RN: 333313-05-6
M. Wt: 293.34 g/mol
InChI Key: QRFIVNJTVRDVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid, more commonly known as EMTSA, is a sulfur-containing organic compound with a range of potential applications in scientific research. It is an important intermediate in the synthesis of a variety of organic compounds and has been used in a number of studies related to drug development and drug delivery. EMTSA is also used in the synthesis of polymers, surfactants, and other materials.

Scientific Research Applications

Pharmaceutical Research

1,2,4-Triazole derivatives, including compounds structurally related to [4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid, have been extensively studied for their potential therapeutic applications. Their diverse biological activities, such as antimicrobial, antifungal, antioxidant, and anti-inflammatory effects, make them significant in the development of new drugs. For instance, a review on the biological features of new 1,2,4-triazole derivatives highlights the synthesis of biologically active substances among these compounds, demonstrating antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities, which could be relevant to the derivatives of the compound (Ohloblina, 2022).

Material Science

The application of 1,2,4-triazole derivatives extends into material science, where their unique properties are utilized in the development of new materials. Their ability to form various chemical bonds and interact with different substrates makes them suitable for creating advanced materials with specific characteristics, including enhanced stability and performance under different conditions.

Environmental Studies

In environmental studies, the degradation pathways and biotoxicity of compounds similar to this compound are of interest. Research on the degradation of acetaminophen by advanced oxidation processes, for example, provides insights into the environmental fate of pharmaceuticals and related organic compounds. This research may inform the development of methods to mitigate the impact of such compounds on ecosystems, highlighting the importance of understanding their degradation pathways and by-products (Qutob et al., 2022).

properties

IUPAC Name

2-[[4-ethyl-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-3-16-12(9-6-4-5-7-10(9)19-2)14-15-13(16)20-8-11(17)18/h4-7H,3,8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFIVNJTVRDVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801131
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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